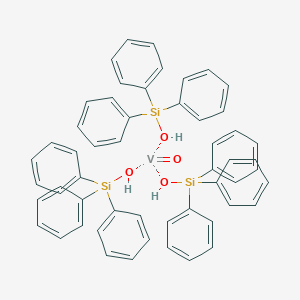

Tris(triphenylsiloxy)vanadium oxide

Übersicht

Beschreibung

Tris(triphenylsiloxy)vanadium oxide is a chemical compound with the empirical formula C54H45O4Si3V . It is often used as a catalyst in various chemical reactions, including the Meyer-Schuster rearrangement, esterification, addition of propargyl alcohols and imines or aldehydes, and photochemical polymerization of Me methacylate .

Molecular Structure Analysis

The molecular weight of Tris(triphenylsiloxy)vanadium oxide is 893.13 . The SMILES string representation isO=V(c2ccccc2)c3ccccc3)(OSi(c5ccccc5)c6ccccc6)OSi(c8ccccc8)c9ccccc9 . This indicates that the molecule consists of a vanadium atom bonded to three triphenylsiloxy groups. Chemical Reactions Analysis

Tris(triphenylsiloxy)vanadium oxide is known to act as a catalyst in several chemical reactions. These include the Meyer-Schuster rearrangement, esterification, addition of propargyl alcohols and imines or aldehydes, and photochemical polymerization of Me methacylate .Physical And Chemical Properties Analysis

Tris(triphenylsiloxy)vanadium oxide is a white to off-white powder . It has a melting point of 224-226 °C . The compound is suitable for use in reactions involving vanadium .Wissenschaftliche Forschungsanwendungen

Photoinitiation of Polymerization : Tris(triphenylsiloxy)vanadium oxide has been studied for its role as a photoinitiator in the polymerization of methyl methacrylate monomer (MMA), showing no retardation or inhibition during the polymerization process (Aliwi, 1988).

Organic Electroluminescent Devices : It's used in organic electroluminescent devices, where thin films of metal oxides like vanadium oxide can significantly improve device performance by reducing the operating voltage (Tokito, Noda, & Taga, 1996).

Catalysis : Tris(triphenylsiloxy)vanadium oxide serves as a catalyst for isomerization of allylic and propargylic alcohols with 1,3-oxygen transposition and oxidation of alkenes in combination with alkyl hydroperoxide (Trost & Chung, 2009).

Ethylene Polymerization : High-valent vanadium complexes bearing chelating aryloxides, including tris(triphenylsiloxy)vanadium oxide, are highly active catalytic systems for alpha-olefin polymerization (Redshaw, 2010).

Vanadium Redox Flow Batteries : Tris(triphenylsiloxy)vanadium oxide has been suggested as a catalyst to promote redox reactivity of vanadium ions in vanadium redox flow batteries, significantly improving their performance (Shin et al., 2021).

Energy Conversion Applications : Nanostructured vanadium oxides, including forms derived from Tris(triphenylsiloxy)vanadium oxide, have been studied extensively for their applications in energy conversion, owing to their multioxidation states and diverse crystalline structures (Liu et al., 2017).

Organic Thin-Film Transistors : In organic thin film transistors (OTFTs), the use of vanadium oxide as a buffer layer between electrodes and the organic active layer improves electrical characteristics like saturation current, mobility, and on/off ratio (Wu et al., 2009).

Safety and Hazards

Tris(triphenylsiloxy)vanadium oxide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

hydroxy(triphenyl)silane;oxovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H16OSi.O.V/c3*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15,19H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKZUWDMQWHMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H48O4Si3V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(triphenylsiloxy)vanadium oxide | |

CAS RN |

18822-50-9 | |

| Record name | NSC349960 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B241965.png)

![Ethyl 2-({[5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B241967.png)

![5-ethyl-N-{2-[(3-hydroxypropyl)amino]-1-methyl-2-oxoethyl}-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B241989.png)

![7-benzyl-6,10-dimethyl-3-[3-(4-morpholinyl)propyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B241996.png)

![1-(4-Tert-butylphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242018.png)

![12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B242024.png)

![Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate](/img/structure/B242025.png)

![6,7-dimethoxy-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B242030.png)

![5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one](/img/structure/B242032.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B242038.png)

![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B242045.png)

![N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B242046.png)

![7-(4-methoxyphenyl)-3-methyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-2H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B242048.png)